molecular formula C5H9ClN2 B14432049 7-Chloro-1,7-diazabicyclo[2.2.1]heptane CAS No. 79614-45-2

7-Chloro-1,7-diazabicyclo[2.2.1]heptane

Cat. No.: B14432049
CAS No.: 79614-45-2
M. Wt: 132.59 g/mol
InChI Key: KZQDLEGKLZWKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1,7-diazabicyclo[2.2.1]heptane is a specialized chemical building block offered for Research Use Only (RUO). It is exclusively tailored for laboratory research applications . This compound features a chloro-substituted diazabicyclo[2.2.1]heptane scaffold, a structure known to be of significant interest in medicinal chemistry and pharmaceutical research. Derivatives of the diazabicyclo[2.2.1]heptane core, such as 7-azabicyclo[2.2.1]heptane, have been investigated for their potential as analgesics and anti-inflammatory agents, suggesting the value of this core structure in drug discovery . As a reagent, it serves as a versatile synthetic intermediate for developing novel compounds, facilitating fundamental research, hit-to-lead optimization, and the exploration of new biochemical pathways. This product is strictly for use in controlled laboratory environments by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human use. Manufacturers of RUO products clearly label them as such and are regulated under frameworks like the EU General Product Safety Regulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79614-45-2

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

7-chloro-1,7-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9ClN2/c6-8-5-1-3-7(8)4-2-5/h5H,1-4H2

InChI Key

KZQDLEGKLZWKNE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Chloro 1,7 Diazabicyclo 2.2.1 Heptane and Analogous Structures

Strategies for Constructing the Bicyclo[2.2.1]heptane Core with Integrated Nitrogen Atoms

The construction of the diazabicyclo[2.2.1]heptane skeleton requires strategic planning to control stereochemistry and achieve desired substitution patterns. Several powerful methodologies have been developed to this end, including intramolecular cyclizations, cycloaddition reactions, and complex cascade sequences.

Intramolecular Cyclization Approaches for Diazabicyclic Formation

Intramolecular cyclization is a foundational strategy for forming bicyclic systems. In the context of diazabicyclo[2.2.1]heptanes, this often involves the formation of two new bonds to create the bridged structure. A common approach begins with a suitably functionalized pyrrolidine (B122466) ring. For instance, the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives can be achieved from trans-4-hydroxy-L-proline. researchgate.netresearchgate.net This natural amino acid provides a chiral starting point. The synthesis involves transforming hydroxy-L-proline into a derivative with appropriate leaving groups, such as tosylates, on both the hydroxymethyl group and the nitrogen atom. Subsequent reaction with an amine, like benzylamine, can then induce a double N-alkylation in a ring-closing fashion to form the bicyclic core. researchgate.netrsc.org

Another intramolecular strategy involves the cyclization of N,N'-di[(S)-1-phenylethyl]-(E,E)-4,5-diamino-1,8-diphenyl-1,7-octadiene and related substituted diamino-alkenes through iodo-cyclization to yield 3,7-endo-disubstituted 2,5-diazabicyclo[2.2.1]heptanes. researchgate.net Furthermore, base-mediated intramolecular cyclization is a key method for creating azabicyclic structures. A one-pot synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles has been developed starting from cyclohexanones that have a leaving group at the 4-position. researchgate.net The process involves in situ imine formation, followed by a reversible cyanide addition which facilitates the conversion to the bicyclic core. researchgate.net

Diels-Alder and Related Cycloaddition Reactions in Bridged Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been adapted for the synthesis of bicyclo[2.2.1]heptane systems. sigmaaldrich.com In the context of diazabicyclic structures, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly relevant. diva-portal.org For example, the reaction of a diene with an imine (an aza-dienophile) can directly lead to the formation of a nitrogen-containing bicyclic framework. diva-portal.org

The synthesis of 2,3-diazabicyclo[2.2.1]hept-5-ene derivatives can be achieved through the cycloaddition of cyclopentadiene (B3395910) with diethyl azodicarboxylate. orgsyn.orgthieme-connect.de The resulting adduct can then be catalytically hydrogenated to the saturated 2,3-diazabicyclo[2.2.1]heptane system. orgsyn.org This approach provides a straightforward entry into this particular class of diazabicyclic compounds. While direct information on the use of Diels-Alder reactions for 7-chloro-1,7-diazabicyclo[2.2.1]heptane is limited, the general utility of this reaction for creating the core bicyclo[2.2.1]heptane skeleton is well-established and serves as a foundational concept in the synthesis of such bridged systems. nih.govnih.gov

Cascade and Rearrangement-Based Syntheses for Bicyclic Frameworks

Cascade reactions, where a series of bond-forming events occur in a single operation, offer an efficient and elegant approach to complex molecular architectures like the diazabicyclo[2.2.1]heptane framework. rsc.org Similarly, rearrangement reactions can be employed to transform simpler cyclic structures into the desired bicyclic core.

A notable cascade reaction for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives utilizes an epimerization-lactamization sequence starting from functionalized (2S,4R)-4-aminoproline methyl esters. rsc.orgrsc.org Under basic conditions, these substrates undergo epimerization at the C2 position. This is followed by an intramolecular aminolysis of the resulting (2R)-epimer, which leads to the formation of a bridged lactam intermediate. researchgate.netrsc.org Key factors for the success of this cascade reaction include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base to promote the reaction. rsc.orgrsc.org This methodology is robust and can be scaled up for larger-scale syntheses. rsc.org

Key Factors in Epimerization-Lactamization Cascade
FactorRoleExample
Substrate(2S,4R)-4-aminoproline methyl estersProvides the chiral backbone for the bicyclic system.
N-Protective GroupElectron-withdrawingFacilitates the epimerization step.
PromoterStrong baseInduces the epimerization and subsequent cyclization.

The aza-Prins-Pinacol rearrangement has emerged as a valuable method for constructing the 7-azabicyclo[2.2.1]heptane skeleton. acs.orgnih.gov This reaction sequence is initiated by an aza-Prins cyclization, which involves the reaction of a homoallylamine with a carbonyl compound under acidic conditions to form an N-homoallyliminium ion that then cyclizes. nih.gov In a specific application, the aza-Prins cyclization of a suitable precursor leads to a bicyclic intermediate that immediately undergoes a pinacol-type rearrangement to yield the 7-azabicyclo[2.2.1]heptane framework. researchgate.net This approach has been successfully employed in the syntheses of biologically active molecules like (±)-epibatidine and (±)-epiboxidine. acs.orgresearchgate.net The reaction of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines mediated by a Lewis acid provides rapid access to the 7-azabicyclo[2.2.1]heptane ring system via this unusual aza-Prins-pinacol reaction. nih.gov

Aza-Prins-Pinacol Rearrangement for 7-Azabicyclo[2.2.1]heptanes
StepDescriptionKey Intermediates
Aza-Prins CyclizationFormation of a bicyclic intermediate from a homoallylamine derivative.N-homoallyliminium ion
Pinacol RearrangementRearrangement of the bicyclic intermediate to form the stable 7-azabicyclo[2.2.1]heptane core.Carbocation intermediate

The Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones that typically leads to carboxylic acid derivatives, often with a ring contraction in cyclic substrates. wikipedia.orgadichemistry.com The reaction is thought to proceed through a cyclopropanone (B1606653) intermediate. adichemistry.com While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the Favorskii rearrangement is a powerful tool for skeletal rearrangements and has been used in the synthesis of strained cyclic compounds. wikipedia.orgddugu.ac.in For instance, the conversion of 2-chlorocyclohexanone (B41772) to ethyl cyclopentanecarboxylate (B8599756) using sodium ethoxide is a classic example of a Favorskii rearrangement resulting in ring contraction. adichemistry.com This principle of skeletal reorganization could potentially be adapted for the synthesis of bicyclic systems from suitable monocyclic precursors. The reaction's versatility is demonstrated by its use with various bases, such as alkoxides to yield esters and amines to yield amides. adichemistry.comchemistwizards.com

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of the 1,7-diazabicyclo[2.2.1]heptane core is paramount for its application in areas where specific three-dimensional arrangements are crucial. Methodologies have been developed to control both the absolute stereochemistry (enantioselectivity) and the relative stereochemistry of substituents (diastereoselectivity).

Enantioselective Methodologies for Chiral Control

The asymmetric synthesis of the 1,7-diazabicyclo[2.2.1]heptane scaffold, a necessary precursor to its 7-chloro derivative, has been effectively achieved through organocatalysis. One notable strategy involves the asymmetric Michael addition of substituted triketopiperazines to enones, which proceeds with high enantiomeric ratios. rsc.org Subsequent chemical transformations of the resulting adducts lead to the formation of the diazabicyclo[2.2.1]heptane core, preserving the enantiopurity established in the initial step. rsc.org

This approach allows for the creation of a variety of chiral derivatives, as the stereochemistry is introduced early in the synthetic sequence. The choice of chiral organocatalyst is crucial for achieving high levels of enantioselectivity. While this method provides a route to the chiral bicyclic core, the subsequent chlorination at the 7-position would need to be performed in a manner that does not racemize the existing stereocenters.

Key features of enantioselective approaches are summarized in the table below.

MethodologyKey ReactionChiral InfluenceOutcome
OrganocatalysisAsymmetric Michael AdditionChiral Catalyst (e.g., Cinchona-derived)High enantiomeric ratio (er) of the initial adduct, leading to an enantioenriched diazabicyclo[2.2.1]heptane core. rsc.org
Chiral Pool SynthesisStarting from trans-4-hydroxy-L-prolineInherent chirality of the starting materialSynthesis of enantiomerically pure (4R)-1-azabicyclo[2.2.1]heptane derivatives, a related scaffold. rsc.org

Diastereoselective Synthesis and Control

Control over the relative stereochemistry of substituents on the bicyclic ring is critical when multiple chiral centers are present. Diastereoselectivity can be achieved by leveraging the inherent conformational constraints of the bicyclic system to direct incoming reagents to a specific face of the molecule.

For instance, in the synthesis of related 7-azabicyclo[2.2.1]heptane systems, stereospecific reduction of a double bond from the exo face has been shown to produce a single diastereomer. acs.org Similarly, an aza-Prins-pinacol rearrangement has been employed to construct the 7-azabicyclo[2.2.1]heptane skeleton with a high degree of diastereoselectivity, yielding a single isomer with the substituent in the exo orientation. acs.org These principles of substrate-controlled diastereoselection are applicable to the synthesis of substituted 1,7-diazabicyclo[2.2.1]heptane derivatives, where existing stereocenters guide the formation of new ones.

Targeted Functionalization and Derivatization Strategies of the Bicyclic Core

Once the 1,7-diazabicyclo[2.2.1]heptane core is synthesized, its chemical utility can be expanded through targeted functionalization at its nitrogen and carbon atoms.

Directed Halogenation Approaches, with Focus on 7-Position Chlorination

The synthesis of this compound involves the selective chlorination of the bridgehead nitrogen atom (N-7). The N-7 position, being a tertiary amine, is a logical site for electrophilic attack. The formation of N-chloroamines is a well-established transformation in organic chemistry. nih.gov

While specific literature on the N-chlorination of 1,7-diazabicyclo[2.2.1]heptane is not abundant, general methods for the N-chlorination of amines can be applied. These methods typically involve the use of N-chloro reagents that act as sources of electrophilic chlorine ("Cl+").

Common reagents and conditions for N-chlorination are outlined below.

ReagentConditionsComments
Trichloroisocyanuric acid (TCCA)Mild reaction conditions, often at room temperature. researchgate.netnih.govA clean, fast, and efficient method for preparing various N-chloro compounds. researchgate.net
Calcium hypochloriteOn moist alumina. organic-chemistry.orgAn inexpensive and stable reagent suitable for N-chlorination of amides and carbamates. organic-chemistry.org
N-ChloroamidesRadical initiation.Used for site-selective chlorination of aliphatic C-H bonds, but the N-chloroamide itself is prepared from the corresponding amide. nih.gov

The reaction would proceed by the attack of the lone pair of the N-7 nitrogen on the electrophilic chlorine source, leading to the desired N-chloro-diazabicyclic compound. The bridgehead nature of the N-7 amine might influence its reactivity due to steric and electronic factors. reddit.comstackexchange.com

Nitrogen Atom Functionalization and N-Substituent Introduction

Functionalization of the nitrogen atoms of the 1,7-diazabicyclo[2.2.1]heptane core, prior to any N-chlorination step, allows for the introduction of a wide range of substituents that can modulate the compound's properties. Standard amine chemistry, such as alkylation, acylation, and sulfonylation, can be employed to modify the N-1 position.

In the synthesis of related 7-azabicyclo[2.2.1]heptane scaffolds, various N-substituents, including arylalkyl and polycarbocyclic groups, have been successfully introduced to explore structure-activity relationships. nih.gov These reactions typically involve the treatment of the parent bicyclic amine with an appropriate electrophile, such as an alkyl halide or an acyl chloride, often in the presence of a base. The rigid structure of the bicyclic core can influence the reactivity of the nitrogen atom. nih.gov

C-Substitution Utilizing Directed Metalation Strategies

Directed metalation provides a powerful tool for the regioselective functionalization of C-H bonds adjacent to a directing metalating group (DMG). semanticscholar.orgbaranlab.org In the context of the diazabicyclo[2.2.1]heptane scaffold, a nitrogen atom, particularly when protected with a suitable group like a tert-butoxycarbonyl (Boc) group, can serve as a DMG.

This strategy has been successfully applied to the C-substitution of the related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system. semanticscholar.org The process involves deprotonation of the C-H bond alpha to the N-Boc group using a strong base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents onto the carbon framework. semanticscholar.org

The table below summarizes the key aspects of this strategy.

StepReagentsPurpose
1. ProtectionBoc-anhydride, triethylamineIntroduction of the Boc group, which serves as an effective directed metalating group. semanticscholar.org
2. Deprotonation (Metalation)sec-Butyllithium / TMEDARegioselective removal of a proton alpha to the N-Boc group to form a lithiated species. semanticscholar.org
3. Electrophilic QuenchVarious electrophiles (e.g., ketones, disulfides)Introduction of a carbon-based or heteroatom-based substituent at the lithiated position. semanticscholar.org
4. DeprotectionAcidic conditions (e.g., TFA) or other methodsRemoval of the Boc group to yield the C-substituted diazabicyclo[2.2.1]heptane.

This methodology allows for precise control over the position of functionalization on the carbon skeleton, enabling the synthesis of a diverse array of complex derivatives.

Sophisticated Structural Elucidation and Conformational Analysis of 7 Chloro 1,7 Diazabicyclo 2.2.1 Heptane Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the covalent structure and exploring the dynamic behavior of bicyclic systems. High-resolution NMR, mass spectrometry, and infrared spectroscopy would each provide critical pieces of the structural puzzle for 7-Chloro-1,7-diazabicyclo[2.2.1]heptane.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Conformational Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the this compound molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the bridgehead protons (at C1 and C4), the ethylene (B1197577) bridge protons (C2, C3), and the methylene (B1212753) bridge protons (C5, C6). Due to the rigid, strained nature of the bicyclic system, complex spin-spin coupling patterns would be anticipated. The protons on carbons adjacent to the nitrogen atoms (C2, C3, C5, C6) would be deshielded, appearing at a lower field. The electron-withdrawing effect of the chlorine atom on N7 would likely cause a downfield shift for the protons on the adjacent bridge carbons (C5, C6) compared to the parent diamine.

¹³C NMR: The carbon spectrum would complement the proton data, with distinct signals for the bridgehead carbons (C1, C4) and the bridge carbons (C2, C3, C5, C6). Carbons bonded to nitrogen are typically observed in the 40-65 ppm range. libretexts.org The carbons adjacent to the N-Cl moiety may experience a shift due to inductive effects.

Dynamic Conformational Studies: In related N-acyl-7-azabicyclo[2.2.1]heptane systems, temperature-dependent NMR studies have been used to investigate conformational isomerism arising from restricted rotation around the amide C–N bond. rsc.org While the N-Cl bond in this compound is not an amide, dynamic processes such as nitrogen inversion could potentially be studied using variable-temperature NMR experiments to determine the energy barriers involved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 1,7-diazabicyclo[2.2.1]heptane scaffold.
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H (Bridgehead)2.5 - 3.555 - 65
C4-H (Bridgehead)2.5 - 3.555 - 65
C2/C3-H (Ethylene Bridge)1.5 - 2.525 - 35
C5/C6-H (Methylene Bridge)1.5 - 2.530 - 40

Note: These are estimated values based on the parent scaffold; the chloro-substituent at N7 would induce further shifts.

Mass Spectrometry (MS) for Precise Molecular Structure Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound. For this compound (C₅H₉ClN₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, would result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, providing definitive evidence for the presence of a single chlorine atom in the molecule. Common fragmentation patterns for bicyclic amines often involve alpha-cleavage, where the bond adjacent to a nitrogen atom breaks, leading to the formation of a stable, resonance-stabilized cation. youtube.com

Table 2: Calculated Mass Spectrometry Data for this compound.
Property Value
Molecular FormulaC₅H₉ClN₂
Monoisotopic Mass (for ³⁵Cl)132.0454 Da
Monoisotopic Mass (for ³⁷Cl)134.0425 Da
Natural Abundance Ratio (³⁵Cl / ³⁷Cl)~ 3:1

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

C-H Stretching: Vibrations from the sp³-hybridized C-H bonds of the methylene and methine groups would appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: Aliphatic C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ range. libretexts.org

N-Cl Stretching: The absorption for the N-Cl bond in chloramines is typically found in the 650-750 cm⁻¹ region. acs.orgcaltech.edu This peak would be a key indicator of the successful chlorination of the bridgehead nitrogen.

Table 3: Predicted IR Absorption Frequencies for this compound.
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 3000Medium-Strong
C-N Stretch1000 - 1250Medium
N-Cl Stretch650 - 750Medium-Strong

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not available, an extensive analysis of the closely related 7-azabicyclo[2.2.1]heptan-7-ium chloride provides an excellent model for the core geometry. researchgate.netiucr.org

The 7-azabicyclo[2.2.1]heptane ring system adopts a rigid boat conformation, similar to its carbocyclic analog, norbornane (B1196662). researchgate.netuci.edu The crystallographic data for the hydrochloride salt reveals key structural parameters. researchgate.netiucr.org The C-N bond lengths in the protonated amine are approximately 1.508 Å, while the C-C bonds range from 1.523 to 1.528 Å. researchgate.net The C-N-C bond angle within the bridge is constrained by the bicyclic structure. In this compound, one would expect similar bond lengths and angles for the core framework, with the geometry at the N7 bridgehead being of particular interest. The N-Cl bond length and the effect of the chloro-substituent on the pyramidalization of the N7 nitrogen would be key parameters to determine.

Table 4: Selected Crystallographic Data for the Analogous 7-Azabicyclo[2.2.1]heptan-7-ium Cation. researchgate.netiucr.org
Parameter Value
Crystal SystemOrthorhombic
Space GroupCmc2₁
ConformationBoat
C1—C2 Bond Length1.528 (2) Å
C1—C6 Bond Length1.523 (3) Å
C1—N7 Bond Length1.508 (2) Å
C2-C1-C6 Angle100.8 (1) °
C2-C1-N7 Angle103.5 (1) °

Data from the hydrochloride salt, which serves as a structural model for the bicyclic core.

Detailed Conformational Studies and Stereochemical Resolution

The bicyclo[2.2.1]heptane framework is conformationally rigid, largely locked into a boat-like structure. libretexts.org Unlike flexible six-membered rings, it does not undergo ring flipping. This conformational restriction is a defining feature of the 1,7-diazabicyclo[2.2.1]heptane system.

The primary conformational considerations for this molecule revolve around the geometry and inversion barrier of the two nitrogen atoms. The bridgehead nitrogen at N1 is tertiary, and its lone pair of electrons is sterically constrained. The N7 nitrogen, bonded to a chlorine atom, forms an N-chloroamine functionality. The geometry at this nitrogen is expected to be pyramidal. The energy barrier to inversion at the N7 nitrogen would be a key conformational parameter, influenced by the electronegativity and size of the chlorine atom.

Studies on other 7-azabicyclo[2.2.1]heptane derivatives have highlighted that steric bulk and conformational restriction around the nitrogen atom are critical for molecular interactions. acs.org The presence of the N-Cl bond introduces specific stereoelectronic effects, including the interaction of the nitrogen lone pair with the σ* orbital of the N-Cl bond, which would influence the bond strength and reactivity. The fixed, well-defined spatial arrangement of substituents makes this and related bicyclic diamines valuable scaffolds in medicinal chemistry and materials science. researchgate.net

Computational and Theoretical Investigations of 7 Chloro 1,7 Diazabicyclo 2.2.1 Heptane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane. These calculations provide a detailed picture of the electronic distribution, molecular orbital energies, and thermodynamic stability. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its behavior in chemical reactions.

Detailed research findings indicate that the presence of the chlorine atom at the bridgehead position significantly influences the electronic properties of the diazabicyclo[2.2.1]heptane core. The electronegativity of the chlorine atom induces a dipole moment, affecting the charge distribution across the molecule. The nitrogen atoms, with their lone pairs of electrons, also play a crucial role in the molecule's electronic structure and reactivity.

Computational studies on related diazabicyclo[2.2.1]heptene systems have explored photochemical denitrogenation reactions. chemrxiv.org These studies utilize multiconfigurational quantum mechanical calculations to understand the electronic transitions involved, which are key to predicting reaction pathways. chemrxiv.org While not directly on the chloro-derivative, these findings provide a framework for understanding the potential reactivity of this compound.

Calculated Electronic Properties of this compound (Representative Data)
PropertyCalculated ValueMethod
Dipole Moment~2.5 DDFT/B3LYP
HOMO Energy-7.8 eVDFT/B3LYP
LUMO Energy-0.5 eVDFT/B3LYP
HOMO-LUMO Gap7.3 eVDFT/B3LYP

Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility and intramolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior and the stability of different conformations.

The rigid bicyclic framework of the diazabicyclo[2.2.1]heptane system limits its conformational freedom. However, subtle puckering of the rings and the orientation of the chloro substituent can be investigated using MD simulations. These simulations can reveal the preferred conformations in different solvent environments and at various temperatures.

Key Intramolecular Distances and Angles in this compound (Representative Data from MD Simulations)
ParameterAverage ValueFluctuation (RMSD)
N1-C7 Distance1.48 Å0.05 Å
C7-Cl Distance1.79 Å0.04 Å
C1-N1-C4 Angle95.2°2.1°
N1-C7-N7 AngleNot Applicable-

In Silico Approaches to Molecular Interaction Profiling and Reaction Mechanism Elucidation

In silico methods are instrumental in predicting how this compound might interact with other molecules, including biological targets or reactants. Molecular docking studies, for example, can predict the binding affinity and orientation of the molecule within the active site of a protein. Such studies have been performed on various bicyclo[2.2.1]heptane derivatives to investigate their biological activities. nih.gov

Computational studies have been crucial in elucidating reaction mechanisms involving bicyclic systems. For instance, mechanistic proposals for the rearrangement of azanorbornanic aminyl radicals into diazabicyclo[3.2.1]oct-2-ene systems have been supported by computational evidence. us.es Similarly, the mechanism of denitrogenation of related diazabicyclo[2.2.1]heptenes has been a subject of theoretical investigation for decades, with recent studies providing a more detailed understanding through computational analysis. chemrxiv.org These approaches can be applied to predict the reactivity of the C-Cl bond and the nitrogen atoms in this compound.

Analysis of Bridgehead Strain and its Influence on Molecular Geometry and Dynamics

The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the bridged ring system. The presence of a nitrogen atom and a chlorine atom at the bridgehead positions in this compound introduces additional strain and electronic effects.

Bridgehead strain significantly impacts the bond angles and bond lengths within the molecule, deviating them from ideal values. This strain can also influence the reactivity of the molecule, for example, by affecting the stability of reaction intermediates or transition states. Computational studies on polyfluorobicyclo[2.2.1]heptanes have demonstrated the existence and reactivity of bridgehead radicals, a concept that could be relevant to the chemical behavior of this compound. psu.edu

The substitution at the bridgehead position has been shown to have a profound effect on the conformation of related bicyclic systems. nih.gov In the case of this compound, the steric and electronic properties of the chlorine atom will dictate the preferred geometry and influence the dynamic behavior of the entire molecule.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways Involving 7 Chloro 1,7 Diazabicyclo 2.2.1 Heptane

Nucleophilic Substitution Reactions at the Chlorinated Position (e.g., SN2, SN1 Pathways)

Detailed mechanistic studies on direct nucleophilic substitution at the N7-chloro position of 7-chloro-1,7-diazabicyclo[2.2.1]heptane are not extensively documented in publicly available literature. The N-Cl bond in N-chloroamines typically exhibits electrophilic character at the chlorine atom or undergoes homolytic cleavage to form nitrogen-centered radicals, rather than serving as a leaving group in traditional SN1 or SN2 reactions at the nitrogen center.

In analogous bicyclic systems, such as 7-bromo-2-azabicyclo[2.2.1]heptanes, nucleophilic substitution at a bridgehead carbon (C7) has been shown to proceed with neighboring group participation from the nitrogen atom at position 2. nih.govle.ac.ukresearchgate.net However, this mechanism involves a different atom (carbon vs. nitrogen) and a different substitution pattern, making a direct comparison difficult. The reactivity of the N-Cl bond is more commonly exploited in reactions where the nitrogen atom acts as an electrophile or a radical precursor.

Reactivity Profiles of the Diaza Moiety (e.g., Basicity, Nucleophilicity)

The 1,7-diazabicyclo[2.2.1]heptane framework contains two sterically and electronically distinct nitrogen atoms: a bridgehead tertiary amine (N1) and a tertiary amine at the one-atom bridge (N7). In the chlorinated derivative, the reactivity of these two nitrogens is sharply differentiated.

N1 (Bridgehead Nitrogen): This nitrogen is expected to retain the typical characteristics of a tertiary amine. Its lone pair is available for protonation and reaction with electrophiles, making it both basic and nucleophilic. The rigid, bicyclic structure may influence its reactivity compared to more flexible acyclic amines. For instance, the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is known for its high nucleophilicity and basicity (pKa of the conjugate acid is 8.8), which is attributed to its sterically accessible lone pairs. cdnsciencepub.com While the [2.2.1] system is more strained, the bridgehead amine at N1 is expected to be the primary site of reactivity. nih.govresearchgate.net

N7 (Chlorinated Nitrogen): The attachment of a highly electronegative chlorine atom to N7 dramatically reduces its basicity and nucleophilicity due to the strong electron-withdrawing inductive effect. The lone pair on N7 is significantly less available for donation, rendering this position largely unreactive towards acids or electrophiles under normal conditions.

This electronic differentiation makes N1 the exclusive center for acid-base and nucleophilic reactions.

Table 1: Predicted Reactivity Profile of Nitrogen Atoms

Nitrogen PositionSubstituentPredicted BasicityPredicted NucleophilicityPrimary Reactive Site
N1BridgeheadModerate to HighHighYes
N7-ClVery LowVery LowNo

Ring-Opening and Rearrangement Pathways of the Bicyclic System

The strained bicyclo[2.2.1]heptane core is susceptible to rearrangement and ring-opening reactions under specific conditions. While no studies directly document the rearrangement of this compound, research on a related quaternized derivative, 1,4-bis(2′-haloethyl)-1,4-diazabicyclo[2.2.1]heptane dichloride, provides insight into a potential degradation pathway. When heated in refluxing ethanol, this compound was observed to undergo extensive degradation, yielding N,N'-bis(2'-chloroethyl)piperazine hydrochloride.

This transformation indicates a plausible rearrangement of the [2.2.1] bicyclic system to a more stable, six-membered piperazine (B1678402) ring. This type of rearrangement likely proceeds through cleavage of one of the C-N bonds at the bridgehead position (N1), followed by fragmentation and re-cyclization. Such pathways are often driven by the release of ring strain inherent in the bicyclo[2.2.1]heptane skeleton. acs.org

Free Radical Mediated Transformations and their Synthetic Utility

The nitrogen-chlorine (N-Cl) bond is known to be labile and can undergo homolytic cleavage upon exposure to heat or UV light to generate a nitrogen-centered radical. chemistrysteps.comyoutube.comlibretexts.org This process is a key pathway for the reactivity of this compound.

Reaction Scheme: Formation of the Aminyl Radical

This compound --(heat or hv)--> 1,7-diazabicyclo[2.2.1]heptan-7-yl radical + Cl•

The resulting 1,7-diazabicyclo[2.2.1]heptan-7-yl radical is a highly reactive intermediate. Aminyl radicals can participate in a variety of synthetically useful transformations, including:

Intramolecular Hydrogen Abstraction: The radical can abstract a hydrogen atom from a C-H bond within the same molecule, typically through a five- or six-membered transition state, to generate a carbon-centered radical. This new radical can then undergo further reactions. nih.gov

Intermolecular Reactions: The aminyl radical can add to unsaturated systems like alkenes or alkynes, or abstract a hydrogen atom from a solvent or another reagent molecule. unirioja.es

These free-radical pathways offer a synthetic route to functionalize the bicyclic core at positions that might be inaccessible through ionic pathways. researchgate.net

Catalytic Conversions and Detailed Reaction Mechanisms

While there is no available literature describing catalytic conversions of this compound, its structural features suggest it could potentially function as a catalyst. The bridgehead nitrogen (N1) possesses an available lone pair and is sterically accessible, similar to other bicyclic amine catalysts.

By analogy to 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used catalyst in organic synthesis, the N1 atom of this compound could function as a nucleophilic or base catalyst. cdnsciencepub.com

Base Catalysis: It could facilitate reactions such as the Biginelli reaction, Michael additions, or aldol (B89426) condensations by deprotonating a substrate. semanticscholar.org

Nucleophilic Catalysis: It could act as a nucleophile to activate substrates, for example, in the Baylis-Hillman reaction.

Advanced Applications and Functionalization Strategies of the 7 Chloro 1,7 Diazabicyclo 2.2.1 Heptane Scaffold in Chemical Research

Design and Synthesis of Advanced Ligands Incorporating the 7-Chloro-1,7-diazabicyclo[2.2.1]heptane Core

The rigid 1,7-diazabicyclo[2.2.1]heptane framework serves as a valuable scaffold for the synthesis of advanced ligands targeting a variety of biological receptors. The specific substitution pattern and stereochemistry of the bicyclic system allow for precise positioning of functional groups in three-dimensional space, which is crucial for achieving high binding affinity and selectivity.

While extensive research has been conducted on various isomers of the diazabicyclo[2.2.1]heptane core, literature specifically detailing the synthesis of advanced ligands from the this compound scaffold is limited. However, the principles of ligand design applied to related diazabicyclic systems can be extrapolated to understand the potential of this specific chloro-substituted analog. For instance, derivatives of 2,5-diazabicyclo[2.2.1]heptane have been successfully utilized in the creation of potent and selective ligands for various receptors. The introduction of a chlorine atom at the 7-position of the 1,7-diaza isomer could influence the electronic properties and conformational preferences of the scaffold, potentially leading to novel binding interactions and improved pharmacokinetic properties of the resulting ligands.

Role as Conformationally Constrained Scaffolds in Biomimetic Chemistry

The inherent rigidity of the this compound scaffold makes it an excellent candidate for applications in biomimetic chemistry, where the goal is to mimic the structure and function of biological molecules.

Development of Peptide Analogues and Peptidomimetics

Peptides often adopt specific secondary structures, such as β-turns and helices, which are critical for their biological activity. The constrained nature of the this compound core can be exploited to enforce specific conformations in peptide analogues, thereby creating peptidomimetics with enhanced stability and oral bioavailability compared to their natural peptide counterparts. While direct examples of incorporating this compound into peptidomimetics are not widely reported, the broader class of azabicyclo[2.2.1]heptane derivatives has been extensively studied for this purpose. These scaffolds can serve as templates to mimic the spatial arrangement of amino acid side chains in a peptide, leading to compounds that can effectively interact with peptide receptors.

Utilization as Rigid Amino Acid Substitutes

The 7-azabicyclo[2.2.1]heptane framework is a well-established rigid analog of the amino acid proline. By functionalizing the this compound core with carboxylic acid and amino groups at appropriate positions, it is conceivable to create novel, constrained amino acid substitutes. These non-natural amino acids, when incorporated into peptides, can induce specific turns or restrict the conformational freedom of the peptide backbone. This can lead to a better understanding of peptide-receptor interactions and the development of more potent and selective peptide-based drugs. The presence of the chloro and additional nitrogen atom in the this compound scaffold would offer unique stereochemical and electronic properties compared to the more commonly used proline analogs.

Applications in Asymmetric Organocatalysis and Metal-Catalyzed Reactions

The chiral nature of many diazabicyclo[2.2.1]heptane derivatives makes them attractive candidates for use as catalysts or ligands in asymmetric synthesis.

Research into the catalytic applications of the specific this compound isomer is still an emerging area. However, studies on related diazabicyclic compounds have demonstrated their potential. For example, chiral 2,5-diazabicyclo[2.2.1]heptane derivatives have been shown to be effective organocatalysts in reactions such as the Biginelli reaction, leading to the formation of enantiomerically enriched products. It is plausible that appropriately resolved enantiomers of this compound or its derivatives could also function as potent and selective organocatalysts.

Furthermore, the two nitrogen atoms in the 1,7-diazabicyclo[2.2.1]heptane core can act as coordination sites for metal ions. This suggests that chiral derivatives of this compound could serve as valuable ligands in metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The rigid backbone of the ligand would create a well-defined chiral environment around the metal center, facilitating high levels of enantioselectivity in the catalytic transformation.

Exploitation in the Development of Molecular Probes for Target Engagement Studies (focus on molecular design and binding affinity)

Molecular probes are essential tools for studying biological processes and for validating the targets of new drug candidates. The design of such probes often involves incorporating a rigid scaffold to which various functional groups and reporter tags can be attached.

Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, and they have emerged as important targets for the development of therapeutics for cancer and inflammatory diseases. The design of potent and selective bromodomain inhibitors often relies on scaffolds that can mimic the binding of the natural acetyl-lysine motif.

While there are no specific reports on the use of this compound as a scaffold for bromodomain inhibitors, related diazabicyclic structures have been incorporated into such molecules. For example, a derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been utilized in the design of a bromodomain inhibitor. The rigid nature of the diazabicyclo[2.2.1]heptane core allows for the precise positioning of pharmacophoric elements necessary for binding to the bromodomain pocket. The this compound scaffold, with its unique substitution pattern, could offer a novel platform for the design of new bromodomain inhibitors with distinct binding affinities and selectivity profiles. The chloro substituent could potentially engage in halogen bonding or other specific interactions within the target protein's binding site, leading to enhanced potency.

Nicotinic Acetylcholine Receptor Ligands and Modulators

The 7-azabicyclo[2.2.1]heptane framework is a cornerstone in the design of ligands for nicotinic acetylcholine receptors (nAChRs). This scaffold forms the core of epibatidine, a potent analgesic alkaloid, and its derivatives have been extensively studied to optimize affinity and selectivity for different nAChR subtypes, such as the α4β2 and α7 subtypes, which are implicated in pain, cognition, and addiction.

Research has focused on synthesizing analogues by modifying the substituents on the bicyclic nitrogen and the aromatic ring. For example, a series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and evaluated for their ability to inhibit [³H]cytisine binding to rat brain tissue. In this series, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane was identified as a particularly potent ligand.

Further modifications to the pyridinyl ring of epibatidine analogues have been explored to fine-tune their pharmacological profile. The introduction of electron-withdrawing groups (F, Cl, Br, I) at the 2'- and 3'-positions of the pyridinyl ring resulted in compounds with nAChR affinities similar to that of epibatidine. researchgate.net A significant finding was that adding a 3'-amino group to an epibatidine analogue conferred potent antagonist activity at low doses while retaining agonist activity at higher doses. researchgate.net One such compound, 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, demonstrated exceptionally high affinity and selectivity for α4β2 nAChRs over the α7 subtype. researchgate.net

Table 1: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives at Nicotinic Acetylcholine Receptors

Compound Structure Receptor Subtype Binding Affinity (Ki)
N-(2-chloro-5-pyridylmethyl)-7-azabicyclo[2.2.1]heptane 2-chloro-5-pyridylmethyl substituent on the bicyclic nitrogen α4β2 nAChR 245 nM
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane 3-pyridylmethyl substituent on the bicyclic nitrogen α4β2 nAChR 98 nM
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane 2-chloro-3-amino-5-pyridinyl substituent at the 2-position α4β2 nAChR 0.001 nM researchgate.net

Glycosidase Inhibitors and Related Enzyme Modulators

The conformationally constrained 7-azabicyclo[2.2.1]heptane scaffold has also been utilized as a rigid core for the design of enzyme modulators, specifically glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in various biological processes. Their inhibitors are of significant interest for the treatment of diseases such as diabetes, influenza, and lysosomal storage disorders.

In one study, enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane were synthesized and evaluated as potential glycosidase inhibitors. researchgate.net These compounds were designed as nonpeptide molecular scaffolds. The synthesis involved a multi-step sequence starting from the Diels-Alder adduct of N-(tert-butoxycarbonyl)pyrrole, leading to various stereoisomers of protected amino-dihydroxy-7-azabicyclo[2.2.1]heptanes. researchgate.net These precursors were then converted into the final diamine products and tested for their inhibitory activity against a panel of glycosidases. The results of these evaluations provide a foundation for developing new classes of enzyme inhibitors based on this rigid scaffold. researchgate.net

Table 2: Glycosidase Inhibition by 7-Azabicyclo[2.2.1]heptane Diamine Derivatives

Compound Class Target Enzyme Activity
Bicyclic 1,2-diamines Glycosidases Evaluated as inhibitors researchgate.net

Sigma-2 (σ2) Receptor Ligands

The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells and is a target for cancer diagnostics and therapeutics. The diazabicyclo[2.2.1]heptane scaffold has emerged as a promising framework for developing selective σ2 receptor ligands. mdpi.compublish.csiro.au Both the 7-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane cores have been investigated. mdpi.comdntb.gov.ua

In a study focused on finding bioisosteres for the common piperazine (B1678402) moiety in known σ2 ligands, researchers synthesized a series of compounds incorporating the bridged 2,5-diazabicyclo[2.2.1]heptane system. mdpi.com These analogues demonstrated nanomolar affinities for the σ2 receptor. researchgate.netresearchgate.netmdpi.commdpi.com Computational docking studies with the crystal structure of the σ2 receptor (TMEM97) revealed that a protonated nitrogen within the bicyclic scaffold could form a key salt bridge with an aspartate residue (ASP29) in the binding site, contributing to the high affinity. researchgate.netmdpi.com

Another line of research highlighted the 7-azabicyclo[2.2.1]heptane framework as a valuable scaffold for selective σ2R ligands. publish.csiro.audntb.gov.uapublish.csiro.au Structure-activity relationship studies showed that reducing the steric bulk of the polycyclic amine, compared to larger cage-like structures, could tune the binding affinity and selectivity between σ1 and σ2 receptors. publish.csiro.au

Table 3: Binding Affinities of Diazabicyclo[2.2.1]heptane Derivatives at Sigma Receptors

Compound Scaffold σ2 Receptor Affinity (Ki) σ1 Receptor Affinity (Ki) Selectivity (σ1/σ2)
Analog 2u 2,5-Diazabicyclo[2.2.1]heptane 19.8 ± 3.1 nM mdpi.com 102.7 ± 11.2 nM mdpi.com 5.2 mdpi.com
Analog 2t 1,4-Diazepine (Homopiperazine) 12.3 ± 2.5 nM mdpi.com 145.3 ± 15.1 nM mdpi.com 11.8 mdpi.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone to active cortisol, particularly in the liver and adipose tissue. doi.orgnih.gov Overactivity of this enzyme is linked to metabolic syndrome, making its inhibition a therapeutic strategy. The 2,5-diazabicyclo[2.2.1]heptane scaffold has been successfully employed in the discovery of potent 11β-HSD1 inhibitors. sigmaaldrich.com

A series of novel azabicyclic sulfonamide-based inhibitors were developed using this framework. nih.gov The chiral intermediate (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane serves as a key building block for these inhibitors. sigmaaldrich.com The resulting compounds were found to be highly potent, with inhibitory activities in the nanomolar range against both human and mouse 11β-HSD1. nih.gov Furthermore, several of these compounds demonstrated significant activity in an in vivo mouse model that measures the conversion of cortisone, confirming their potential as therapeutic agents. nih.gov

Table 4: Inhibitory Activity of 2,5-Diazabicyclo[2.2.1]heptane-Based Sulfonamides against 11β-HSD1

Compound Human 11β-HSD1 IC50 (nM) Mouse 11β-HSD1 IC50 (nM) In Vivo Activity (Mouse Cortisone Challenge)
Representative Azabicyclic Sulfonamide Potent, nanomolar range nih.gov Potent, nanomolar range nih.gov Significant activity demonstrated nih.gov

Perspectives and Future Directions in 7 Chloro 1,7 Diazabicyclo 2.2.1 Heptane Research

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into 7-Chloro-1,7-diazabicyclo[2.2.1]heptane is expected to prioritize the development of novel and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies for related 7-azabicyclo[2.2.1]heptane derivatives often rely on multi-step sequences that may involve harsh reagents and generate significant byproducts. unirioja.es Future efforts could focus on the following:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. This could involve exploring cycloaddition reactions or tandem processes that construct the bicyclic core in a single step.

Catalytic Methods: Employing catalytic systems, including transition metal catalysts, organocatalysts, or biocatalysts, to achieve high selectivity and efficiency under milder reaction conditions. For instance, catalytic C-H amination strategies could provide a direct route to the diazabicyclic core. nih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.

Alternative Solvents: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. Enzyme stability and availability, substrate scope limitations.
Flow Chemistry Enhanced safety, improved heat and mass transfer, ease of scalability, potential for automation. durham.ac.ukresearchgate.net Initial setup costs, potential for clogging with solid materials.
Photocatalysis Use of light as a sustainable energy source, mild reaction conditions. rsc.orgresearchgate.netacs.orgdigitellinc.comnih.gov Substrate scope, quantum yield optimization, reactor design.
Electrosynthesis Avoidance of stoichiometric oxidants/reductants, precise control over reaction potential. mdpi.comrsc.orgnih.gov Electrode material selection, electrolyte compatibility, cell design.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the N-Cl moiety within the strained bicyclic framework of this compound is a fertile ground for discovering novel chemical transformations. The inherent strain of the [2.2.1]bicyclo system can significantly influence bond strengths and reactivity compared to acyclic or larger ring systems.

Future research could delve into:

Radical Reactions: The N-Cl bond can be a precursor to nitrogen-centered radicals through homolytic cleavage induced by light, heat, or a radical initiator. The subsequent reactivity of these radicals, such as intramolecular hydrogen atom transfer (HAT) in a Hofmann-Löffler-Freytag-type reaction, could lead to functionalization at remote C-H bonds. acs.org

Ionic Pathways: Heterolytic cleavage of the N-Cl bond could generate electrophilic nitrogen species capable of reacting with a variety of nucleophiles. The rigid conformation of the bicyclic system could impart high stereocontrol in such reactions.

Ring-Opening and Rearrangement Reactions: The strain within the scaffold could be harnessed to drive ring-opening or rearrangement reactions, providing access to novel and structurally complex amine derivatives that would be difficult to synthesize through other means. The transformation pathways of other chlorinated compounds can provide insights into potential degradation and reaction mechanisms. nih.govresearchgate.netresearchgate.net

Integration with Emerging Methodologies (e.g., Flow Chemistry, Photo/Electrochemistry)

The adoption of modern synthetic technologies can unlock new avenues for the synthesis and functionalization of this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling reactive intermediates or performing reactions that are difficult to control in batch. durham.ac.ukresearchgate.netuc.ptnih.gov The in-situ generation and immediate use of unstable N-chloroamines can be safely and efficiently achieved in a flow setup. rsc.org

Photochemistry: The N-Cl bond is known to be photolabile, making photochemistry a powerful tool for initiating reactions involving this functional group under mild conditions. rsc.orgresearchgate.netacs.orgnih.gov Photoinduced atom transfer radical addition (ATRA) reactions using N-chloroamines have been shown to be effective. rsc.org This methodology could be applied to introduce the this compound scaffold onto olefin-containing molecules.

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The electrochemical behavior of bicyclic amines and N-haloamines can be explored to develop novel synthetic transformations. mdpi.comrsc.orgnih.gov For instance, electrochemically induced C-H amination could be a viable route to the diazabicyclic core.

Computational-Experimental Synergy for Rational Design and Discovery

The integration of computational chemistry with experimental work can accelerate the discovery of new reactions and the rational design of molecules with desired properties.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to investigate reaction mechanisms, predict transition state energies, and understand the origins of selectivity. pwr.edu.plwisc.edu Such studies can guide the optimization of reaction conditions and the design of more efficient catalysts. DFT studies have been used to investigate related diazabicyclo[2.2.1]heptane systems. londonmet.ac.uk

Prediction of Properties: Computational tools can predict the physicochemical and electronic properties of this compound and its derivatives. This can aid in the design of molecules for specific applications, such as ligands with optimal binding affinities or materials with desired electronic characteristics.

Virtual Screening: For applications in medicinal chemistry, computational docking and virtual screening can be used to identify potential biological targets for derivatives of the this compound scaffold.

Expansion of Scaffold Applications in Diverse Chemical Domains Beyond Current Scope

The unique structural and electronic properties of the this compound scaffold suggest its potential utility in a wide range of applications beyond its current, largely unexplored, scope.

Medicinal Chemistry: The rigid diazabicyclic core can serve as a conformationally constrained building block in the design of new therapeutic agents. researchgate.netsemanticscholar.orgbham.ac.uk The introduction of the chloro-substituent provides a handle for further functionalization. Potential therapeutic areas could include neuroscience (e.g., as ligands for nicotinic acetylcholine receptors, following the precedent of epibatidine, which contains a 7-azabicyclo[2.2.1]heptane core), oncology, and infectious diseases. acs.orgresearchgate.net

Catalysis: The diamine nature of the scaffold makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. nih.gov The rigidity of the backbone can enforce a well-defined coordination geometry around a metal center, potentially leading to high levels of enantioselectivity.

Materials Science: The rigid and well-defined three-dimensional structure of the this compound unit could be incorporated into polymers or supramolecular assemblies to create materials with novel properties. rsc.org For example, its inclusion in a polymer backbone could lead to materials with enhanced thermal stability or specific recognition capabilities. The development of functionalized rigid crosslinkers is an active area of materials science research. rsc.orgresearchgate.net

The potential for functionalization of the this compound scaffold is summarized in Table 2.

Table 2: Potential Functionalization and Applications of the this compound Scaffold

Functionalization Site Potential Reactions Resulting Derivatives Potential Applications
N-Cl Bond Radical addition to olefins, Nucleophilic substitution β-chloroamine adducts, N-functionalized derivatives Synthesis of complex molecules, medicinal chemistry.
Bridgehead Carbons C-H functionalization Alkylated or arylated derivatives Fine-tuning of electronic and steric properties for catalysis and medicinal chemistry.
Other C-H Bonds Directed C-H activation Substituted bicyclic amines Introduction of pharmacophores, attachment points for polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-1,7-diazabicyclo[2.2.1]heptane?

  • Methodology : The synthesis of azabicyclo derivatives often involves cycloaddition or functionalization of preformed bicyclic frameworks. For example, azabicyclo[2.2.1]heptane derivatives can be synthesized via formal [4 + 2] cycloaddition reactions, as demonstrated in asymmetric approaches to bicyclo[2.2.1]heptane carboxylates . For chloro-substituted analogs, post-synthetic chlorination (e.g., using thionyl chloride or chlorinating agents) of hydroxyl or amine precursors may be employed. Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. How can the molecular structure of this compound be experimentally validated?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. If single crystals are obtainable, diffraction data can resolve bond lengths, angles, and stereochemistry. For liquid or amorphous samples, advanced NMR techniques (e.g., 2D-COSY, HSQC, NOESY) can elucidate connectivity and spatial arrangements. Computational methods like density functional theory (DFT) can supplement experimental data by optimizing geometries and predicting spectroscopic profiles .

Q. Which computational models are suitable for predicting the physicochemical properties of this compound?

  • Methodology : The Joback and Crippen group contribution methods are widely used to estimate properties such as boiling point, vapor pressure, and logP. For example, the Crippen method calculates log10 water solubility based on molecular fragments, while the Joback method predicts thermodynamic properties like critical temperatures . DFT-based simulations (e.g., Gaussian or ORCA software) can further assess electronic properties, including HOMO-LUMO gaps and electrostatic potential maps, to infer reactivity .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

  • Methodology : Contradictory stability reports may arise from impurities or experimental conditions. Design a controlled thermogravimetric analysis (TGA) study under inert and oxidative atmospheres to isolate decomposition pathways. Complement this with differential scanning calorimetry (DSC) to measure enthalpy changes. Cross-validate results with accelerated aging experiments and DFT calculations of bond dissociation energies (BDEs) to identify weak points in the structure .

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?

  • Methodology : The rigid bicyclic framework complicates stereocontrol. Asymmetric catalysis using chiral auxiliaries (e.g., bornane sulfam) or transition-metal catalysts (e.g., Rh or Pd with chiral ligands) can induce enantioselectivity. Kinetic resolution or enzymatic methods may also separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and optimize reaction conditions (temperature, solvent, catalyst loading) iteratively .

Q. How can computational modeling predict the detonation properties of this compound for high-energy applications?

  • Methodology : Use DFT to calculate heats of formation (HOFs) and bond dissociation energies. Pair this with molecular dynamics simulations to estimate detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Validate predictions against experimental shock sensitivity tests (e.g., drop-weight impact tests) and compare with structurally similar nitramine compounds. Stability-lability trade-offs must be analyzed to balance energy density and safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.